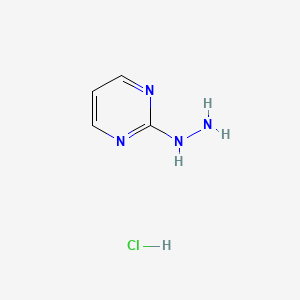

2-Hydrazinopyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydrazinopyrimidine hydrochloride is a chemical compound with the empirical formula C4H6N4·HCl . It has a molecular weight of 146.58 and is used in various chemical reactions .

Synthesis Analysis

The synthesis process of 2-Hydrazinopyrimidine derivatives involves mixing pyridine halide A, hydrazine hydrate, and a solvent I for reaction . After the reaction is finished, post-treatment is carried out to obtain the reaction product 2-Hydrazinopyrimidine derivative P .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringNNc1ncccn1 . The InChI key is QDGHXQFTWKRQTG-UHFFFAOYSA-N . Chemical Reactions Analysis

This compound is used as a derivative reagent in the analysis of oligosaccharides . It can quantitatively derivatize oligosaccharides within 15 minutes and selectively facilitate their ionization .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 110-115 °C .Scientific Research Applications

Synthesis and Molecular Structure

2-Hydrazinopyrimidine hydrochloride is involved in the synthesis of complex chemical structures. For instance, it reacts with potassium thiocyanate to produce 1-(pyrimidin-2-yl)thiosemicarbazides, which are further used to synthesize 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazine hydrochlorides, demonstrating tautomeric rearrangements in heterocyclic fragments (Erkin & Krutikov, 2011).

Antitumoral Activity

This compound derivatives have shown potential in cancer research. New series of hydrazinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, demonstrating inhibitory effects on cancer cell growth at specific concentrations (Cocco, Congiu, Lilliu, & Onnis, 2006).

Chemosensor Development

In the development of chemosensors, hydrazinopyrimidine hydrochloride derivatives have been used to create highly sensitive and biocompatible probes. These probes, such as a hydrazinopyrimidine based Al3+ chemosensor, show significant fluorescence enhancement in the presence of aluminum ions and have applications in biological imaging (Das et al., 2018).

Preparation of Fused Pyrimidines

Hydrazinopyrimidines, due to their high reactive nature, are extensively used for the synthesis of various fused pyrimidines. This application is crucial in the field of medicinal chemistry for developing new therapeutic agents (Senga, 1987).

Pharmaceutical Applications

This compound derivatives have been synthesized for potential use as antiasthma agents. For instance, triazolo[1,5-c]pyrimidines, showing activity as mediator release inhibitors, were synthesized and identified for further pharmacological and toxicological study (Medwid et al., 1990).

Mechanism of Action

Target of Action

The primary target of 2-Hydrazinopyrimidine hydrochloride is oligosaccharides . Oligosaccharides are carbohydrate molecules that consist of a small number of simple sugars (or monosaccharides) connected together. They play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, and signal transduction .

Mode of Action

This compound interacts with oligosaccharides through a process known as derivatization . This compound can quantitatively derivatize oligosaccharides within 15 minutes and selectively facilitate their ionization . The presence of an electron-withdrawing N-heterocycle in this compound is responsible for this interaction .

Biochemical Pathways

Glycosylation is a critical post-translational modification that affects protein stability, bioactivity, immunogenicity, and other properties .

Result of Action

The primary result of the action of this compound is the enhanced ionization of oligosaccharides, which facilitates their analysis using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) . After derivatization with this compound, a significant increase in MALDI intensities (greater than 10-fold) was observed for all tested neutral and sialylated oligosaccharides .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives play crucial roles in various biochemical reactions

Cellular Effects

It is plausible that, like other pyrimidine derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with numerous enzymes and cofactors .

Properties

IUPAC Name |

pyrimidin-2-ylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-8-4-6-2-1-3-7-4;/h1-3H,5H2,(H,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURLTSGEEKJEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2837613.png)

![4-oxo-4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2837617.png)

![Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate](/img/structure/B2837621.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)

![[(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2837627.png)

![5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride](/img/structure/B2837630.png)

![1-[(4-Chlorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2837634.png)